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molecular formula C13H17NO2Si B8680489 Ethyl 5-((trimethylsilyl)ethynyl)nicotinate

Ethyl 5-((trimethylsilyl)ethynyl)nicotinate

Cat. No. B8680489
M. Wt: 247.36 g/mol
InChI Key: LTPFVUJEJVTAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915424B2

Procedure details

A solution of ethyl-5-bromonicotinate (30 g, 130.40 mmol), triethylamine (78 mL) and ethyl acetate (130 mL) is degassed for 15 min. Add trimethylsilylacetylene (88.46 mL, 625.92 mmol), bis(triphenylphosphine)palladium (II) dichloride (4.57 g, 6.52 mmol) and copper (I) iodide (0.25 g, 1.30 mmol) and stir at 50° C. under-nitrogen for 16 h. Cool to room temperature, filter through diatomaceous earth, wash with ethyl acetate, and concentrate. Purify the residue by silica gel chromatography, eluting with 10:1 hexanes:ethyl acetate, to give the title compound (27.7 g, 86%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
88.46 mL
Type
reactant
Reaction Step Two
Name
bis(triphenylphosphine)palladium
Quantity
4.57 g
Type
catalyst
Reaction Step Two
Name
copper (I) iodide
Quantity
0.25 g
Type
catalyst
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[C:9](Br)[CH:8]=[N:7][CH:6]=1)[CH3:2].C(N(CC)CC)C.[CH3:20][Si:21]([C:24]#[CH:25])([CH3:23])[CH3:22]>C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.C(OCC)(=O)C>[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[C:9]([C:25]#[C:24][Si:21]([CH3:23])([CH3:22])[CH3:20])[CH:8]=[N:7][CH:6]=1)[CH3:2] |^1:31,45|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)OC(C1=CN=CC(=C1)Br)=O
Name
Quantity
78 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
88.46 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
bis(triphenylphosphine)palladium
Quantity
4.57 g
Type
catalyst
Smiles
C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1
Name
copper (I) iodide
Quantity
0.25 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter through diatomaceous earth
WASH
Type
WASH
Details
wash with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the residue by silica gel chromatography
WASH
Type
WASH
Details
eluting with 10:1 hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CN=CC(=C1)C#C[Si](C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.7 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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